Pyruvic Acid Calcium Salt
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Overview
Description
Calcium pyruvate is a compound formed by the combination of calcium and pyruvic acid. Pyruvic acid is a key intermediate in several metabolic pathways throughout the body, including glycolysis. Calcium pyruvate is often used as a dietary supplement, primarily for its purported benefits in weight loss and energy enhancement .
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium pyruvate can be synthesized by reacting pyruvic acid with an inorganic calcium compound. The reaction typically occurs in an aqueous solution with the pH adjusted to between 2 and 7. The process involves mixing an aqueous solution of pyruvic acid with a calcium compound, such as calcium carbonate, in the presence or absence of a stabilizer or complexing agent. The resulting solution is then mixed with an organic diluent at temperatures ranging from 0°C to 30°C, and the precipitate of calcium pyruvate is isolated .
Industrial Production Methods
Industrial production of calcium pyruvate often involves the same basic principles as laboratory synthesis but on a larger scale. The process may include additional steps for purification and stabilization to ensure the high purity of the final product. Techniques such as reactive extraction are used to recover pyruvic acid from fermentation broths or waste streams, which can then be converted to calcium pyruvate .
Chemical Reactions Analysis
Types of Reactions
Calcium pyruvate undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Pyruvate can be oxidized to acetate or alanine using hydrogen peroxide (H₂O₂) as a reagent.
Reduction: Pyruvate can be reduced to lactate under anaerobic conditions, a reaction catalyzed by lactate dehydrogenase.
Substitution: Pyruvate can undergo substitution reactions where the carboxyl group is replaced by other functional groups.
Major Products
Acetate: Formed through the oxidation of pyruvate.
Lactate: Formed through the reduction of pyruvate.
Alanine: Formed through the transamination of pyruvate.
Scientific Research Applications
Calcium pyruvate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in metabolic pathways and energy production.
Medicine: Investigated for its potential benefits in weight loss, anti-inflammatory effects, and bone health.
Industry: Used in the production of pharmaceuticals, food additives, and crop fortification agents.
Mechanism of Action
Calcium pyruvate exerts its effects primarily through its role in metabolic pathways. Pyruvate is a key intermediate in glycolysis and the citric acid cycle. It is converted to acetyl coenzyme A, which enters the citric acid cycle to produce ATP. Pyruvate can also be converted to lactate under anaerobic conditions. The presence of calcium enhances the bioavailability and stability of pyruvate, allowing it to exert its effects more efficiently .
Comparison with Similar Compounds
Similar Compounds
Calcium carbonate: Commonly used as a calcium supplement but lacks the metabolic benefits of pyruvate.
Calcium citrate malate: Another form of calcium supplement with high bioavailability but different metabolic effects.
Sodium pyruvate: Similar metabolic benefits but lacks the calcium component.
Uniqueness
Calcium pyruvate is unique in that it combines the metabolic benefits of pyruvate with the essential mineral calcium. This combination enhances its bioavailability and provides additional health benefits, such as improved bone health and potential anti-inflammatory effects .
Properties
Molecular Formula |
C6H6CaO6 |
---|---|
Molecular Weight |
214.19 g/mol |
IUPAC Name |
calcium;2-oxopropanoate |
InChI |
InChI=1S/2C3H4O3.Ca/c2*1-2(4)3(5)6;/h2*1H3,(H,5,6);/q;;+2/p-2 |
InChI Key |
UZWMCCLZMHPPKW-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)C(=O)[O-].CC(=O)C(=O)[O-].[Ca+2] |
Origin of Product |
United States |
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